molecular formula C7H9Br2NS B6206265 2,5-dibromo-4-tert-butyl-1,3-thiazole CAS No. 1314356-24-5

2,5-dibromo-4-tert-butyl-1,3-thiazole

Cat. No.: B6206265
CAS No.: 1314356-24-5
M. Wt: 299
InChI Key:
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Description

2,5-dibromo-4-tert-butyl-1,3-thiazole is a chemical compound with the molecular formula C7H9Br2NS It is a thiazole derivative characterized by the presence of two bromine atoms and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole typically involves the bromination of 4-tert-butyl-1,3-thiazole. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,5-dibromo-4-tert-butyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

2,5-dibromo-4-tert-butyl-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2,5-dibromo-4-tert-butyl-1,3-thiazole involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-1,3-thiazole
  • 4-bromo-2-(trifluoromethyl)-1,3-thiazole
  • 2,5-dibromo-3-methoxy-1,4-dianiline

Uniqueness

2,5-dibromo-4-tert-butyl-1,3-thiazole is unique due to the presence of both bromine atoms and a tert-butyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and contribute to its potential biological activities.

Properties

CAS No.

1314356-24-5

Molecular Formula

C7H9Br2NS

Molecular Weight

299

Purity

95

Origin of Product

United States

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